molecular formula C12H7BrFNO B8530512 (5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone

(5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone

Cat. No. B8530512
M. Wt: 280.09 g/mol
InChI Key: KOFNQHYBIIKUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H7BrFNO and its molecular weight is 280.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-2-fluorophenyl)(pyridin-3-yl)methanone

Molecular Formula

C12H7BrFNO

Molecular Weight

280.09 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H7BrFNO/c13-9-3-4-11(14)10(6-9)12(16)8-2-1-5-15-7-8/h1-7H

InChI Key

KOFNQHYBIIKUAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of (5-bromo-2-fluorophenyl)(pyridin-3-yl)methanol (3.75 g, 13.3 mmol) in DCM (50 mL) was added Dess-Martin periodinane (6.21 g, 14.6 mmol) portion-wise over several minutes. The reaction was then quenched with saturated 1:1 Na2S2O3/NaHCO3 solution (140 mL) and stirred until gas evolution ceased. The aqueous layer was extracted with DCM, dried over MgSO4, and purified by column chromatography (gradient 0 to 30% EtOAc in hexanes) to give the product. 1H NMR (400 MHz, CDCl3) δ 8.98 (s, 1H), 8.83 (dd, J=4.9, 1.7 Hz, 1H), 8.14 (dd, J=7.9, 0.6 Hz, 1H), 7.73 (dd, J=6.0, 2.5 Hz, 1H), 7.68 (ddd, J=8.7, 4.5, 2.6 Hz, 1H), 7.47 (dd, J=8.0, 4.9 Hz, 1H), 7.09 (t, J=9.0 Hz, 1H).
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.